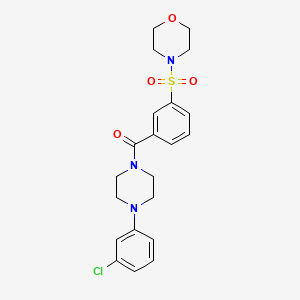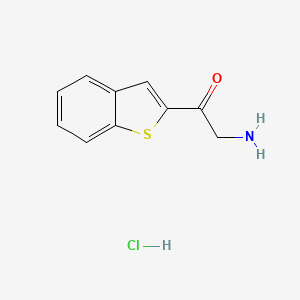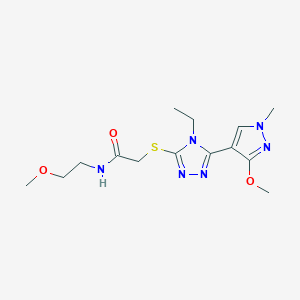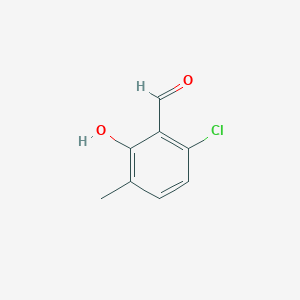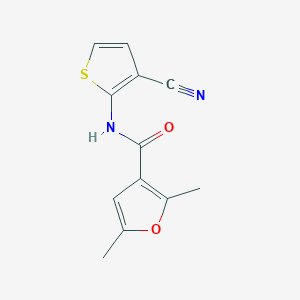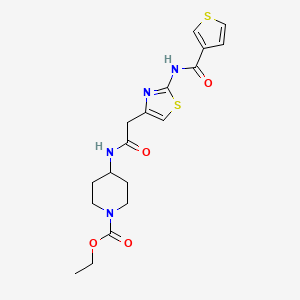![molecular formula C14H17NO3 B2842754 [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411275-70-0](/img/structure/B2842754.png)
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone, also known as PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (3,4-methylenedioxymethamphetamine) and other related drugs. The synthesis of PMK glycidate has become a popular method for the production of MDMA due to its ease of synthesis and high yield. Despite its widespread use in the illicit drug trade, PMK glycidate has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate is not well understood, however, it is believed to act as a precursor for the synthesis of MDMA and related drugs. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces feelings of euphoria and empathy. The exact mechanism by which MDMA produces its effects is not fully understood, but it is believed to involve the release of serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate are not well understood. However, its use in the synthesis of MDMA and related drugs has been associated with a range of adverse effects, including neurotoxicity, cardiovascular toxicity, and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in lab experiments include its ease of synthesis and high yield. However, its association with the illicit drug trade may limit its use in some research settings. Additionally, the potential for adverse effects associated with the use of MDMA and related drugs may limit the use of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in certain experimental designs.
Orientations Futures
There are several potential future directions for research involving [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. One potential area of research is the synthesis of novel compounds using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate as a starting material. These compounds could have potential therapeutic uses in a range of medical conditions. Another potential area of research is the development of new methods for the synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate that are more efficient and environmentally friendly. Finally, research into the potential biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate could help to inform the development of new drugs with improved safety profiles.
Méthodes De Synthèse
The synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate involves the reaction of safrole with hydrochloric acid and hydrogen peroxide to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with glycidol to form [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. This synthesis method has been well documented in the literature and is relatively straightforward.
Applications De Recherche Scientifique
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has potential applications in scientific research, particularly in the field of medicinal chemistry. [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate can be used as a starting material for the synthesis of novel compounds with potential therapeutic uses. For example, [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has been used as a starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Propriétés
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-1-2-8-15)11-3-5-12(6-4-11)17-9-13-10-18-13/h3-6,13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCRKBXUTZZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

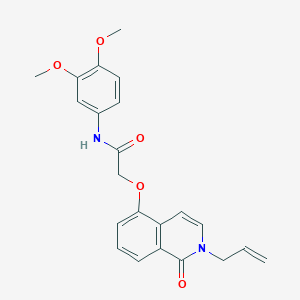
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
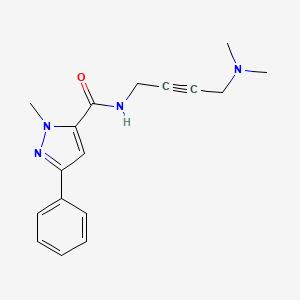
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)
